molecular formula C11H14O3 B048048 3-tert-Butoxybenzoic acid CAS No. 15360-02-8

3-tert-Butoxybenzoic acid

Cat. No. B048048
CAS RN: 15360-02-8
M. Wt: 194.23 g/mol
InChI Key: IURSJORDCNZJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-tert-Butoxybenzoic acid often involves innovative methods to incorporate the tert-butoxy group into the benzoic acid framework. For instance, bismuth-based cyclic synthesis has been employed for producing derivatives like 3,5-di-tert-butyl-4-hydroxybenzoic acid through a process starting with carbon dioxide and phenol derivatives, highlighting the versatility of this molecular fragment in synthetic chemistry (Kindra & Evans, 2014). Furthermore, the tert-butyl peroxybenzoate mediated formation of alkylated quinolines from N-propargylamines showcases a domino radical addition/cyclization reaction, emphasizing the role of tert-butyl groups in facilitating complex organic transformations (Chen, Zhang, Li, & Wang, 2018).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals the impact of the tert-butoxy group on the overall molecular conformation and stability. The synthesis and structural characterization of compounds like N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide have provided insights into how tert-butyl groups contribute to molecular disorder and stability through their rotational freedom around C-N bonds (Gholivand et al., 2009).

Chemical Reactions and Properties

3-tert-Butoxybenzoic acid and its derivatives participate in a variety of chemical reactions, demonstrating a range of reactivity patterns that are useful in organic synthesis. The electrochemical oxidation of related dihydroxybenzoic acid derivatives in the presence of nucleophiles has been explored for the synthesis of coumestan derivatives, showcasing the potential of tert-butyl substituted compounds in electro-organic synthesis (Golabi & Nematollahi, 1997).

Scientific Research Applications

  • Chemical Synthesis : A study developed a tert-butyl peroxybenzoate-promoted α-methylation method for 1,3-dicarbonyl compounds, offering an alternative to traditional α-methylation using methyl iodide (Guo et al., 2014).

  • Industrial Safety : Research highlights the dangers of tert-butyl peroxybenzoate (TBPB) in decomposition reactions, emphasizing the need for safety controls to prevent accidents in petrifaction industries (Cheng et al., 2008).

  • Pharmaceutical Synthesis : An improved synthesis method for (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid was developed from 3-aminobenzoic acid, demonstrating high selectivity using milder conditions (Badland et al., 2010).

  • Antibacterial Research : Hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid exhibited promising antibacterial activity against Bacillus spp., with higher activity than some common antibiotics (Popiołek & Biernasiuk, 2016).

  • Environmental Safety : The green thermal analysis developed for TBPB reactors can predict thermal hazard properties, optimizing storage and transportation safety, thus preventing pollution and reducing energy consumption (Lin et al., 2012).

  • Environmental Chemistry : Bismuth-based cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from carbon dioxide and 3,5-di-tert-butyl-4-phenol provides a mild, environmentally friendly method for producing this compound (Kindra & Evans, 2014).

  • Antioxidant Research : New 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols showed significant free-radical scavenging ability, with certain compounds exhibiting substantial antioxidant activity (Shakir et al., 2014).

  • Material Chemistry : The Tb-TBBA-APMS molecular hybrid material exhibits strong luminescence due to efficient intramolecular energy transfer between the modified ligand bridge and Tb3+ ion, suggesting potential applications in material science (Yan & Zhao, 2005).

Safety And Hazards

3-tert-Butoxybenzoic acid is classified under GHS07 for safety. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)14-9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURSJORDCNZJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343002
Record name 3-tert-Butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butoxybenzoic acid

CAS RN

15360-02-8
Record name 3-tert-Butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-butoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-Butoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-tert-Butoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
3-tert-Butoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-tert-Butoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
3-tert-Butoxybenzoic acid
Reactant of Route 6
3-tert-Butoxybenzoic acid

Citations

For This Compound
1
Citations
M Okaniwa, M Hirose, T Imada, T Ohashi… - Journal of medicinal …, 2012 - ACS Publications
To develop RAF/VEGFR2 inhibitors that bind to the inactive DFG-out conformation, we conducted structure-based drug design using the X-ray cocrystal structures of BRAF, starting from …
Number of citations: 73 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.